molecular formula C7H10O2 B2679129 Cyclopentane-1,3-dicarbaldehyde CAS No. 4750-17-8

Cyclopentane-1,3-dicarbaldehyde

Cat. No.: B2679129
CAS No.: 4750-17-8
M. Wt: 126.155
InChI Key: JWWOLXQVNVCQSJ-UHFFFAOYSA-N
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Description

Cyclopentane-1,3-dicarbaldehyde, also known as 1,3-Cyclopentanedicarbaldehyde, is an organic compound with the molecular formula C7H10O2 . It has a molecular weight of 126.16 .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentane ring with aldehyde functional groups attached at the 1 and 3 positions . The InChI code for this compound is 1S/C7H10O2/c8-4-6-1-2-7(3-6)5-9/h4-7H,1-3H2 .

Scientific Research Applications

Isostere in Drug Design

Cyclopentane-1,3-diones, closely related to Cyclopentane-1,3-dicarbaldehyde, have been identified as novel isosteres for the carboxylic acid functional group, often utilized in drug design. These compounds exhibit properties akin to carboxylic acids and demonstrate the ability to effectively substitute this functional group. Notably, they have been applied in the design of thromboxane A2 receptor antagonists, showcasing their potential in therapeutic applications (Ballatore et al., 2011).

Radical Cation Rearrangement

Cyclopentane-1,3-diyl radical cations, derivable from this compound, have been utilized in regio- and diastereoselective rearrangements. This process is significant for synthesizing complex polycyclic structures, indicating the utility of these compounds in intricate synthetic routes (Adam & Heidenfelder, 2010).

Electrocatalytic Synthesis

Cyclopentane-1,3-dione, a compound related to this compound, has been employed in the electrocatalytic synthesis of cyclopenta[b]pyran derivatives. This method features high efficiency and excellent yield, emphasizing the compound's role in facilitating valuable chemical transformations (Wang et al., 2015).

Stereoselective Functionalization

The use of cyclopentane derivatives, including those derived from this compound, in stereoselective synthesis has been demonstrated. These methods are pivotal for creating compounds with specific three-dimensional structures, a crucial aspect in drug design and development (Joseph et al., 2013).

Hydrogenation in Polymer and Fuel Production

Cyclopentane-1,3-diol, synthesized from derivatives of this compound, has garnered attention as a potential building block in polymer and fuel production. Its ability to yield high carbon mass balances under concentrated conditions makes it an attractive option in these industries (van Slagmaat et al., 2021).

Mechanism of Action

While the mechanism of action for Cyclopentane-1,3-dicarbaldehyde is not directly available, quinoline derivatives, which are structurally similar, have been found to inhibit various enzymes such as tyrosine kinases, topoisomerase, tubulin polymerization, and DHODH kinase .

Future Directions

The future directions for research on Cyclopentane-1,3-dicarbaldehyde and similar compounds could involve further exploration of their antioxidant action and potential pharmacological applications . The synthesis of new quinoline derivatives continues to be a promising direction among chemists, pharmacists, and drug developers .

Properties

IUPAC Name

cyclopentane-1,3-dicarbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-4-6-1-2-7(3-6)5-9/h4-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWOLXQVNVCQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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